molecular formula C27H26N2O6 B5493822 6,7-dimethoxy-2-[3-(4-methoxyphenyl)acryloyl]-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-2-[3-(4-methoxyphenyl)acryloyl]-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5493822
M. Wt: 474.5 g/mol
InChI Key: LSUJAPPFCNNNAL-FMIVXFBMSA-N
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Description

The compound is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinolines (THIQ) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with o-quinone methides . A study on the synthesis of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors has been reported .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy .


Chemical Reactions Analysis

Reactions of similar compounds with o-quinone methides have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be characterized by their solubility, melting point, and stability .

Mechanism of Action

While the mechanism of action for this specific compound is not available, THIQ-based compounds are known to bind to the Reverse Transcriptase (RT) enzyme of HIV .

Future Directions

The future directions for research on similar compounds could include the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name

(E)-1-[6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c1-33-22-10-7-18(8-11-22)9-12-26(30)28-14-13-19-16-24(34-2)25(35-3)17-23(19)27(28)20-5-4-6-21(15-20)29(31)32/h4-12,15-17,27H,13-14H2,1-3H3/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUJAPPFCNNNAL-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCC3=CC(=C(C=C3C2C4=CC(=CC=C4)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC3=CC(=C(C=C3C2C4=CC(=CC=C4)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[6,7-dimethoxy-1-(3-nitrophenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-3-(4-methoxyphenyl)prop-2-en-1-one

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